Methyl 5-(oxiran-2-yl)thiophene-2-carboxylate
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Overview
Description
Methyl 5-(oxiran-2-yl)thiophene-2-carboxylate is a compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered heterocyclic compound containing sulfur. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and industrial chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-(oxiran-2-yl)thiophene-2-carboxylate typically involves the reaction of thiophene derivatives with epoxides. One common method is the reaction of 5-bromo-2-thiophenecarboxylic acid with epichlorohydrin in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in an organic solvent like dimethylformamide (DMF) to yield the desired product .
Industrial Production Methods
Industrial production methods for thiophene derivatives often involve large-scale reactions using similar synthetic routes. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
Methyl 5-(oxiran-2-yl)thiophene-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the epoxide ring to a diol.
Substitution: Nucleophilic substitution reactions can occur at the epoxide ring or the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, thiols, or alcohols can be used in substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Diols.
Substitution: Various substituted thiophene derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 5-(oxiran-2-yl)thiophene-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex thiophene derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Mechanism of Action
The mechanism of action of Methyl 5-(oxiran-2-yl)thiophene-2-carboxylate involves its interaction with various molecular targets. The epoxide ring can react with nucleophiles in biological systems, leading to the formation of covalent bonds with proteins or DNA. This can result in the modulation of biological pathways and the exertion of its biological effects .
Comparison with Similar Compounds
Similar Compounds
- Methyl 5-(bromomethyl)thiophene-2-carboxylate
- Methyl 5-(hydroxymethyl)thiophene-2-carboxylate
- Methyl 5-(chloromethyl)thiophene-2-carboxylate
Uniqueness
Methyl 5-(oxiran-2-yl)thiophene-2-carboxylate is unique due to the presence of the epoxide ring, which imparts distinct reactivity and potential biological activities compared to other similar compounds. The epoxide ring allows for a variety of chemical transformations and interactions with biological molecules, making it a valuable compound in research and industrial applications .
Properties
IUPAC Name |
methyl 5-(oxiran-2-yl)thiophene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O3S/c1-10-8(9)7-3-2-6(12-7)5-4-11-5/h2-3,5H,4H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XULWHEHUXSPNHF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(S1)C2CO2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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